Physicochemical Profiling and Synthetic Utility of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol in Targeted Protein Degradation
Physicochemical Profiling and Synthetic Utility of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol in Targeted Protein Degradation
Executive Summary & Pharmacophore Rationale
In the landscape of modern drug discovery, the selection of highly specific, functionally rich building blocks is the cornerstone of successful lead optimization. 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol (CAS: 949100-26-9) represents a privileged dual-pharmacophore scaffold. It seamlessly integrates a rigid, planar aromatic system (benzimidazole) with a saturated, basic, sp³-rich heterocycle (piperidine), bridged by a flexible methylene linker.
As a Senior Application Scientist, I prioritize scaffolds that offer predictable spatial geometries without introducing unnecessary stereochemical complexity. The tertiary alcohol at the C4 position of the piperidine ring is achiral, eliminating the need for complex enantioselective synthesis or chiral resolution. Simultaneously, it provides a highly directional hydrogen-bonding vector. This structural motif has proven exceptionally valuable in the design of Ubiquitin-Specific Protease 7 (USP7) inhibitors, as documented in [1], where it serves as a critical anchoring fragment within deep catalytic clefts.
Physicochemical Profiling
Understanding the physicochemical boundaries of a building block is critical for predicting its behavior in systemic circulation and within the cellular microenvironment. The quantitative data for 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol, corroborated by databases such as [2], is summarized below.
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₃H₁₇N₃O | Defines the core atomic composition. |
| Molecular Weight | 231.29 g/mol | Low MW allows significant room for downstream elaboration (e.g., amide coupling) while remaining within Lipinski’s Rule of 5. |
| Predicted LogP | ~1.2 - 1.5 | Moderate lipophilicity ensures a balance between aqueous solubility and passive membrane permeability. |
| pKa₁ (Piperidine NH) | ~9.5 - 10.0 | Protonated at physiological pH (7.4), enabling electrostatic interactions (salt bridges) with acidic residues like Asp or Glu. |
| pKa₂ (Benzimidazole N3) | ~5.5 | Remains largely unprotonated at pH 7.4, acting strictly as a hydrogen bond acceptor. |
| Topological Polar Surface Area | 50.0 Ų | Optimal for CNS penetration if required; ensures sufficient polarity for target engagement. |
| Hydrogen Bond Donors (HBD) | 2 | Piperidine NH and Hydroxyl OH. (Note: N1 of benzimidazole is alkylated and thus provides no HBD). |
| Hydrogen Bond Acceptors (HBA) | 3 | Benzimidazole N3, Piperidine N, Hydroxyl O. |
Structural Mechanics & Causality
The causality behind the efficacy of this molecule lies in its distinct acid-base profile and hydrogen-bonding mapping. Because the benzimidazole N1 is alkylated by the methylene bridge, the aromatic ring system loses its hydrogen bond donor capacity, leaving only the N3 atom as an acceptor. This precise elimination of an HBD reduces the desolvation penalty when the molecule enters a hydrophobic protein pocket.
Furthermore, the methylene bridge acts as a conformational "hinge." Unlike directly fused ring systems, this hinge allows the benzimidazole moiety to rotate and optimize π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the target protein, while the piperidine ring remains anchored by the C4-hydroxyl group.
Self-Validating Synthetic Protocol
To ensure high scientific integrity and reproducibility, the synthesis of this compound must avoid non-specific alkylation. The optimal route employs the regioselective ring-opening of an epoxide, which guarantees substitution exclusively at the C4 position of the piperidine ring and generates the tertiary alcohol in situ.
Step-by-Step Methodology
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Deprotonation: Dissolve 1H-benzimidazole (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Cool to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases, yielding the reactive benzimidazolide anion.
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Epoxide Ring-Opening: Introduce tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate (1.1 eq) to the mixture. Elevate the temperature to 80°C and stir for 12 hours.
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Validation Checkpoint 1: Perform LC-MS analysis. The reaction is complete when the mass spectrum shows the dominant [M+H]⁺ peak corresponding to the N-Boc protected intermediate.
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Workup: Quench the reaction with H₂O and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
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Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (1:4 ratio of TFA:DCM). Stir at room temperature for 2 hours.
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Validation Checkpoint 2: TLC monitoring (DCM:MeOH 9:1) should show the complete disappearance of the higher Rf Boc-intermediate.
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Final Isolation: Concentrate the mixture to remove TFA. Neutralize the residue with saturated aqueous NaHCO₃, extract with 10% MeOH in DCM, dry, and evaporate to yield the pure title compound.
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Validation Checkpoint 3: ¹H-NMR (DMSO-d6) must show a distinct singlet at ~4.3 ppm (integrating for 2H, the methylene bridge) and an isolated aromatic singlet at ~8.1 ppm (the benzimidazole C2 proton).
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Synthetic workflow for 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol via epoxide ring-opening.
Application in Targeted Protein Degradation (USP7 Inhibition)
The primary translational application of this scaffold is in the development of USP7 inhibitors. USP7 is a deubiquitinating enzyme that rescues MDM2 (an E3 ubiquitin ligase) from proteasomal degradation. MDM2, in turn, ubiquitinates and degrades the p53 tumor suppressor protein. As highlighted by [3], drugging the ubiquitin system is a frontier in oncology.
By coupling the secondary amine of our piperidine scaffold to a pyrrolotriazinone core (via an amide bond), researchers create potent USP7 inhibitors. The benzimidazole moiety penetrates the narrow S4/S5 subpockets of the USP7 catalytic domain, while the C4-hydroxyl group forms a critical hydrogen bond with the protein backbone, locking the inhibitor in a bioactive conformation. This inhibition leads to the auto-degradation of MDM2, thereby stabilizing p53 and inducing apoptosis in malignant cells.
Mechanistic rationale for utilizing the title compound in USP7 inhibitor design.
References
- Ioannidis, S., Talbot, A. C., Follows, B., & Buckmelter, A. J. (2016).Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (USP7) inhibitors for the treatment of cancer. European Patent Office. EP3240790A1.
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Huang, X., & Dixit, V. M. (2016). Drugging the undruggables: exploring the ubiquitin system for drug development. Cell Research, 26(4), 484-498. Available at: [Link]
